5-chloro-1,4-dimethyl-1H-imidazole
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Overview
Description
5-chloro-1,4-dimethyl-1H-imidazole is a derivative of imidazole . Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C4H4ClN3O2 . The molecular weight is 161.546 .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The bonds constructed during the formation of the imidazole are crucial . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Mechanism of Action
While the specific mechanism of action for 5-chloro-1,4-dimethyl-1H-imidazole is not mentioned in the search results, it’s worth noting that certain imidazole derivatives, such as Sertaconazole, are known to inhibit fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .
Safety and Hazards
Future Directions
While the specific future directions for 5-chloro-1,4-dimethyl-1H-imidazole are not mentioned in the search results, it’s worth noting that imidazoles are being deployed in a variety of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Properties
IUPAC Name |
5-chloro-1,4-dimethylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAFERAPKVZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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